N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both diethyl and sulfonamide groups.
Properties
CAS No. |
578745-16-1 |
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Molecular Formula |
C14H18N2O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-7-12(9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
XEQDTORROYRUMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C |
solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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